molecular formula C21H27N3O4S B4424067 N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Cat. No.: B4424067
M. Wt: 417.5 g/mol
InChI Key: OETXEPDNBOANCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenyl group, a methoxybenzenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the piperazine intermediate using methoxybenzenesulfonyl chloride under basic conditions.

    Acylation Reaction: The final step involves the acylation of the sulfonylated piperazine with 2-ethylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE: can be compared with other amide compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the methoxy group may enhance its solubility or alter its binding affinity to biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-17-6-4-5-7-20(17)22-21(25)16-23-12-14-24(15-13-23)29(26,27)19-10-8-18(28-2)9-11-19/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETXEPDNBOANCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-ETHYLPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.